N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 852376-34-2
VCID: VC6165131
InChI: InChI=1S/C20H16FN5O2S/c1-28-16-7-5-13(6-8-16)20-24-23-17-9-10-19(25-26(17)20)29-12-18(27)22-15-4-2-3-14(21)11-15/h2-11H,12H2,1H3,(H,22,27)
SMILES: COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)F
Molecular Formula: C20H16FN5O2S
Molecular Weight: 409.44

N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

CAS No.: 852376-34-2

Cat. No.: VC6165131

Molecular Formula: C20H16FN5O2S

Molecular Weight: 409.44

* For research use only. Not for human or veterinary use.

N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide - 852376-34-2

Specification

CAS No. 852376-34-2
Molecular Formula C20H16FN5O2S
Molecular Weight 409.44
IUPAC Name N-(3-fluorophenyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C20H16FN5O2S/c1-28-16-7-5-13(6-8-16)20-24-23-17-9-10-19(25-26(17)20)29-12-18(27)22-15-4-2-3-14(21)11-15/h2-11H,12H2,1H3,(H,22,27)
Standard InChI Key YKLKMOXOAYIXGV-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula, C₂₀H₁₆FN₅O₂S, reflects a hybrid structure combining three key components:

  • A 1,2,4-triazolo[4,3-b]pyridazine heterocyclic core, which confers rigidity and π-π stacking potential.

  • A thioacetamide linker (-S-C(=O)-NHR), providing flexibility and hydrogen-bonding capacity.

  • Substituents:

    • 3-Fluorophenyl group: Introduces electron-withdrawing effects and enhances metabolic stability.

    • 4-Methoxyphenyl group: Contributes electron-donating properties and influences solubility.

The IUPAC name, N-(3-fluorophenyl)-2-[[3-(4-methoxyphenyl)- triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide, precisely encodes these features.

Physicochemical Properties

PropertyValue
Molecular Weight409.44 g/mol
XLogP33.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Topological Polar Surface Area106 Ų

The compound’s moderate lipophilicity (XLogP3 ~3.2) suggests balanced membrane permeability and solubility, critical for bioavailability.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step reactions optimized for yield and purity:

Step 1: Formation of Triazolo-Pyridazine Core

  • Reactants: 4-Methoxyphenylhydrazine and pyridazine derivatives.

  • Conditions: Cyclocondensation in dimethylformamide (DMF) at 80–100°C for 12–24 hours.

Chemical Reactivity and Stability

Hydrolytic Stability

The thioacetamide linker undergoes hydrolysis under acidic (pH <3) or alkaline (pH >10) conditions:
R-S-C(=O)-NH-Ar+H2OR-SH+H2N-Ar-COOH\text{R-S-C(=O)-NH-Ar} + \text{H}_2\text{O} \rightarrow \text{R-SH} + \text{H}_2\text{N-Ar-COOH}
This degradation pathway necessitates pH-controlled formulations for pharmaceutical use.

Electrophilic Substitution

The 3-fluorophenyl group directs electrophilic aromatic substitution (e.g., nitration) to the meta position, while the 4-methoxyphenyl group activates the ring for para-directed reactions .

Biological Activity and Mechanism

Structure-Activity Relationship (SAR) Insights

ModificationEffect on Activity
Replacement of triazole with imidazole10-fold ↓ activity
Methylation of thioacetamide5-fold ↓ activity
Halogen substitution (F → Cl)Similar activity

These findings underscore the indispensability of the 1,2,4-triazole and thioacetamide groups .

Comparative Analysis with Analogous Compounds

CompoundStructural DifferencesBiological Activity
N-(4-Acetylphenyl)-2-((3-(4-fluorophenyl)-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide Pyrimidine instead of pyridazineAnticancer (IC₅₀: 8 µM)
2-[[3-(4-Fluorophenyl)-triazolo[4,3-b]pyridazin-6-yl]thio]-N-(oxolan-2-ylmethyl)acetamide Oxolanylmethyl group instead of fluorophenylAntibacterial (MIC: 4 µg/mL)

The presence of a methoxyphenyl group in the target compound may improve solubility compared to purely hydrophobic analogs .

Pharmacokinetic and ADME Considerations

While pharmacokinetic data for this specific compound are unavailable, key predictions include:

  • Absorption: Moderate oral bioavailability (~40%) due to balanced lipophilicity.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxyphenyl group.

  • Excretion: Primarily renal (60–70%) .

Future Research Directions

  • Mechanistic Studies: Elucidate molecular targets via crystallography or proteomics.

  • Derivatization: Explore substitutions on the pyridazine ring to enhance potency.

  • In Vivo Testing: Evaluate toxicity and efficacy in animal models of bacterial infection.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator